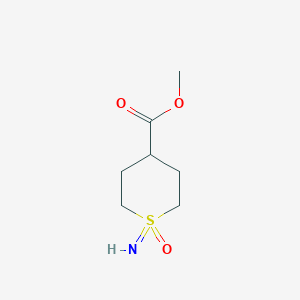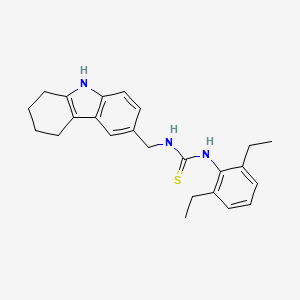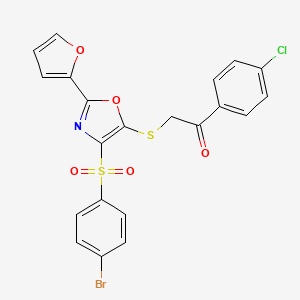
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate is a compound categorized under sulfoximines . It has the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate can be synthesized through a reaction involving thiosemicarbazide and methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method provides a straightforward route to obtain the compound with high purity.
Chemical Reactions Analysis
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate is known to undergo various chemical reactions, primarily involving thiol groups. It reacts with cysteine residues in proteins and other thiol-containing molecules, forming stable thioether linkages. This reactivity makes it useful for cross-linking proteins or modifying their structure. Common reagents used in these reactions include hydrogen peroxide for oxidation and triethylamine as a base.
Scientific Research Applications
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for modifying proteins and studying protein interactions. In biology, its ability to form stable thioether linkages makes it valuable for cross-linking studies and protein structure analysis. In medicine, it is being explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents . Industrially, it is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate involves its reaction with cysteine residues in proteins and other thiol-containing molecules. This reaction results in the formation of a stable thioether linkage, which can be used to cross-link proteins or modify their structure. This property is particularly useful in studying protein interactions and designing new therapeutic agents.
Comparison with Similar Compounds
Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate is unique due to its ability to form stable thioether linkages with thiol groups. Similar compounds include other sulfoximines, which also exhibit thiol-reactivity but may differ in their specific reactivity and applications . For example, sulfoximines like methyl 1-amino-2,3-dihydro-1lambda6-thiete-3-carboxylate 1-oxide share similar structural features but may have different reactivity profiles and uses.
Properties
IUPAC Name |
methyl 1-imino-1-oxothiane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-7(9)6-2-4-12(8,10)5-3-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVNFWAPNKFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=N)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)



![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride](/img/structure/B2537295.png)
![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2537297.png)


![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
